![molecular formula C9H9NO4S B1267717 Ácido [(4-nitrobencil)tio]acético CAS No. 6345-13-7](/img/structure/B1267717.png)

Ácido [(4-nitrobencil)tio]acético

Descripción general

Descripción

[(4-Nitrobenzyl)thio]acetic acid, or 4-NBTA, is a versatile and important chemical compound with a wide range of applications. It is a synthetic compound that has been used in a variety of research areas including biochemistry, physiology, and laboratory experiments. 4-NBTA is a carboxylic acid that is derived from the nitrobenzylthio group. It is used in laboratory experiments as a reagent and as a building block for more complex molecules. 4-NBTA is also used in scientific research applications to study biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Bioquímica: Investigación en Proteómica

El ácido [(4-nitrobencil)tio]acético se utiliza en proteómica, que es el estudio a gran escala de las proteínas. Es particularmente útil en la identificación y cuantificación de proteínas y sus modificaciones. La reactividad del compuesto con ciertos residuos proteicos lo convierte en una herramienta valiosa para el etiquetado y la detección de proteínas en muestras biológicas complejas .

Farmacología: Pruebas Farmacéuticas

En farmacología, el ácido [(4-nitrobencil)tio]acético sirve como un estándar de referencia en las pruebas farmacéuticas. Sus propiedades bien definidas permiten el establecimiento de puntos de referencia durante el análisis de compuestos farmacéuticos, asegurando la precisión y confiabilidad de los resultados de las pruebas .

Síntesis Química: Compuesto Intermedio

Este compuesto juega un papel como intermedio en la síntesis de entidades químicas más complejas. Su grupo tiol reactivo se puede utilizar para introducir azufre en otras moléculas, que es un paso clave en la síntesis de ciertos productos farmacéuticos y agroquímicos .

Ciencia de Materiales: Modificación de Polímeros

En ciencia de materiales, el ácido [(4-nitrobencil)tio]acético se puede utilizar para modificar las propiedades de los polímeros. Al incorporar este compuesto en cadenas de polímeros, los investigadores pueden alterar las propiedades térmicas, mecánicas y químicas del material para que se adapten a aplicaciones específicas .

Química Analítica: Análisis Cromatográfico

Los químicos analíticos emplean el ácido [(4-nitrobencil)tio]acético en técnicas cromatográficas para separar y analizar mezclas complejas. El compuesto puede actuar como un agente de derivatización, mejorando la detectabilidad y la resolución de los analitos en una muestra .

Ciencia Ambiental: Detección de Contaminantes

En la ciencia ambiental, el ácido [(4-nitrobencil)tio]acético se puede utilizar en la detección de contaminantes. Su capacidad para reaccionar con contaminantes ambientales específicos permite el desarrollo de ensayos sensibles que pueden detectar niveles traza de sustancias nocivas .

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

The compound contains a nitrobenzyl group, which is known to undergo reactions at the benzylic position . This suggests that [(4-Nitrobenzyl)thio]acetic acid may interact with its targets through nucleophilic attack at the benzylic carbon.

Pharmacokinetics

The compound’s physical properties, such as its solid state and predicted boiling point of 42939° C , may influence its bioavailability.

Result of Action

As it is used in proteomics research , it may have effects on protein structure or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [(4-Nitrobenzyl)thio]acetic acid. For instance, its stability may be affected by temperature, as suggested by its storage recommendation at room temperature

Análisis Bioquímico

Biochemical Properties

[(4-Nitrobenzyl)thio]acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, [(4-Nitrobenzyl)thio]acetic acid has been shown to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . These interactions often involve the formation of thioester bonds, which are crucial for the compound’s biochemical activity.

Cellular Effects

[(4-Nitrobenzyl)thio]acetic acid exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, [(4-Nitrobenzyl)thio]acetic acid can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of [(4-Nitrobenzyl)thio]acetic acid involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, [(4-Nitrobenzyl)thio]acetic acid can inhibit enzymes involved in nucleophilic substitution reactions, thereby affecting the overall biochemical pathway . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(4-Nitrobenzyl)thio]acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [(4-Nitrobenzyl)thio]acetic acid can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of [(4-Nitrobenzyl)thio]acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, [(4-Nitrobenzyl)thio]acetic acid can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have also been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

[(4-Nitrobenzyl)thio]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the oxidation of benzylic positions, leading to changes in the levels of key metabolites . Additionally, [(4-Nitrobenzyl)thio]acetic acid can affect the overall metabolic balance by modulating the activity of enzymes involved in energy production and utilization.

Transport and Distribution

The transport and distribution of [(4-Nitrobenzyl)thio]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of [(4-Nitrobenzyl)thio]acetic acid within cells can also influence its activity and function.

Subcellular Localization

[(4-Nitrobenzyl)thio]acetic acid exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of [(4-Nitrobenzyl)thio]acetic acid can influence its interactions with biomolecules and its overall biochemical activity.

Propiedades

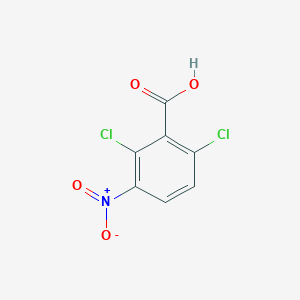

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBACFDMVHJLUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287527 | |

| Record name | [(4-nitrobenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6345-13-7 | |

| Record name | 6345-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-nitrobenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

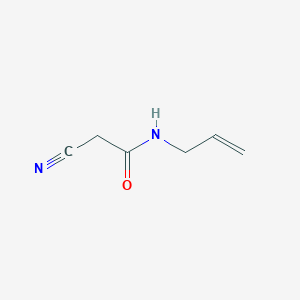

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.